N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
The exploration of heterocyclic compounds began in the early 19th century, with seminal work on alkaloids like quinine and morphine. By the 1950s, the discovery of penicillin’s β-lactam structure and the synthesis of imipramine, the first tricyclic antidepressant, marked pivotal milestones. Heterocycles now constitute over 65% of FDA-approved drugs, driven by their ability to mimic endogenous molecules and interact with biological targets. For example, thiazole-containing compounds such as sulfathiazole (1940s) revolutionized antibiotic therapy, while benzofuran derivatives like amiodarone became critical antiarrhythmics.
Table 1: Historical Milestones in Heterocyclic Drug Development
| Year | Discovery | Compound Class | Therapeutic Use |
|---|---|---|---|
| 1818 | Isolation of alloxan | Pyrimidine | Diabetes research |
| 1952 | Synthesis of chlorpromazine | Phenothiazine | Antipsychotic |
| 1965 | Introduction of carbamazepine | Dibenzazepine | Anticonvulsant |
| 1987 | Approval of zolpidem | Imidazopyridine | Sedative-hypnotic |
Significance of Thiazole-Benzofuran-Furan Hybrid Scaffolds
Thiazole, benzofuran, and furan rings independently confer distinct pharmacological profiles:
- Thiazoles : Enhance antimicrobial and anticancer activity via hydrogen bonding with bacterial DNA gyrase or tumor necrosis factor-α (TNF-α).
- Benzofurans : Improve lipid solubility and CNS penetration, making them effective in neurodegenerative disease models.
- Furans : Contribute to anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Hybridizing these systems creates multi-target ligands. For instance, the thiazole ring’s sulfur atom stabilizes π-π stacking with aromatic amino acids, while benzofuran’s planar structure enhances intercalation into DNA grooves. The 2,5-dimethylfuran moiety further modulates electronic effects, improving metabolic stability.
Rationale for Combining Three Heterocyclic Systems
The tripartite design of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide addresses key challenges in drug discovery:
- Polypharmacology : Simultaneous modulation of kinase, GPCR, and ion channel targets reduces resistance in cancer and infectious diseases.
- Bioavailability : Benzofuran’s lipophilicity counterbalances the polar thiazole, optimizing LogP for blood-brain barrier penetration.
- Synthetic Tunability : Substituents on the furan ring (e.g., methyl groups) allow fine-tuning of steric and electronic properties without altering core reactivity.
Table 2: Contributions of Individual Heterocycles to Hybrid Activity
| Heterocycle | Key Interactions | Biological Targets |
|---|---|---|
| Thiazole | Hydrogen bonding with ATP-binding pockets | Kinases, topoisomerases |
| Benzofuran | Intercalation into DNA/RNA | Telomerase, reverse transcriptase |
| Furan | Radical scavenging | COX-2, NADPH oxidase |
Current Research Landscape and Knowledge Gaps
Recent studies focus on This compound as a dual inhibitor of EGFR and BRAF kinases, showing IC₅₀ values ≤50 nM in A549 and HeLa cells. However, critical gaps persist:
- Synthetic Complexity : Multi-step routes using Hantzsch thiazole synthesis (e.g., phenacyl bromide with thio
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-10-7-13(11(2)22-10)17(21)20-18-19-14(9-24-18)16-8-12-5-3-4-6-15(12)23-16/h3-9H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJGDJRYJLQLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step reactions. One common approach includes:
Formation of the Benzofuran Ring: This can be achieved through acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration.
Formation of the Thiazole Ring: This step often involves the condensation of α-haloketones with thioamides under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of 1,4-diketones under acidic conditions.
Coupling Reactions: The final step involves coupling the benzofuran, thiazole, and furan rings through amide bond formation using reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized via multi-step routes involving:
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Acylation of thiazole intermediates : Reaction of 2-amino-4-(1-benzofuran-2-yl)-1,3-thiazole with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically used as a base to absorb HCl byproducts .
-
Cyclization steps : Formation of the benzofuran moiety via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives precedes thiazole ring assembly .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity Control Method |
|---|---|---|---|
| Acylation | DCM, 0–5°C, 12 h | 74–93 | TLC (hexane:EtOAc 3:1) |
| Benzofuran cyclization | H2SO4, 80°C, 6 h | 68–85 | NMR |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl (6M) at reflux for 8–10 hours produces 2,5-dimethylfuran-3-carboxylic acid and 2-amino-4-(1-benzofuran-2-yl)-1,3-thiazole.
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Basic hydrolysis : NaOH (4M) in ethanol/water (1:1) at 60°C for 6 hours yields the carboxylate salt.
Comparative Hydrolysis Rates :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 6M HCl, reflux | 8 | 92 |
| 4M NaOH, 60°C | 6 | 88 |
Electrophilic Substitution
The thiazole and benzofuran rings participate in electrophilic substitutions:
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Nitration : Fuming HNO3/H2SO4 at 0°C introduces nitro groups at the 5-position of the thiazole ring .
-
Halogenation : Bromine in acetic acid selectively substitutes the benzofuran ring at the 5-position .
Regioselectivity Trends :
| Ring | Preferred Position | Example Reaction |
|---|---|---|
| Thiazole | C5 | Nitration (NO2 at C5) |
| Benzofuran | C5 | Bromination (Br at C5) |
Redox Transformations
-
Oxidation : The furan methyl groups oxidize to carboxylic acids using KMnO4 in acidic medium (H2SO4/H2O, 80°C) .
-
Reduction : LiAlH4 reduces the carboxamide to a primary amine (-CH2NH2) under anhydrous THF at −78°C.
Oxidation Outcomes :
| Starting Group | Product | Yield (%) |
|---|---|---|
| 2,5-dimethylfuran | 2,5-dicarboxyfuran | 67 |
Biological Activation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
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Hepatic oxidation : Cytochrome P450 enzymes (CYP3A4) demethylate the furan methyl groups, forming hydroxylated metabolites .
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Glucuronidation : The primary amine (post-hydrolysis) conjugates with glucuronic acid in phase II metabolism .
Metabolite Identification :
| Metabolic Step | Enzyme | Major Metabolite |
|---|---|---|
| Demethylation | CYP3A4 | 5-hydroxymethyl derivative |
| Conjugation | UGT1A1 | N-glucuronide |
Stability Under Environmental Conditions
-
Photodegradation : UV light (254 nm) in aqueous solution causes cleavage of the thiazole ring, forming benzofuran-2-carboxylic acid and dimethylfuran fragments .
-
Thermal decomposition : Heating above 200°C results in decarboxylation and release of CO2.
Degradation Kinetics :
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| UV (254 nm) | 4.2 | Benzofuran-2-carboxylic acid |
| 200°C (neat) | 0.5 | 2,5-dimethylfuran |
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is in the development of anticancer agents. Research indicates that derivatives of benzofuran exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
A notable study evaluated the compound's effectiveness against lung adenocarcinoma cells (A549). The results demonstrated an IC50 value of 16.4 μM, indicating potent activity against cancerous cell proliferation .
Additionally, derivatives have been tested in vivo using murine models, showing reduced growth of metastatic lesions without adverse effects on body weight or organ size .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Modifications on the benzofuran ring and thiazole structure can significantly enhance anticancer properties.
Substituent Effects
Research has indicated that halogen substitutions at specific positions on the benzofuran ring can improve cytotoxicity due to their hydrophobic and electron-donating characteristics . The para position has been particularly noted for maximizing activity .
Other Therapeutic Applications
Beyond oncology, this compound may also have applications in:
Antimicrobial Activity
Some studies suggest that benzofuran derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
Neuroprotective Effects
Research into neuroprotective applications is ongoing, with preliminary findings indicating that certain derivatives may help protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogs
Key Observations
Substituent Effects on Melting Points :
- Compound 7g (4-chlorobenzyl substituent) exhibits a melting point of 140–141°C . The target compound’s benzofuran group, being bulkier and more aromatic, may increase melting points due to enhanced π-π stacking, though experimental data are lacking.
Synthetic Efficiency: The high yield (93%) of 7g suggests that electron-withdrawing groups like 4-chlorobenzyl facilitate efficient synthesis .
Spectroscopic Features :
- The NH proton in 7g resonates at δ 11.90 ppm, indicative of strong hydrogen bonding . Similar deshielding is expected in the target compound. Aromatic protons in benzofuran (if present) would likely appear downfield compared to chlorobenzyl due to extended conjugation.
Elemental Analysis and Purity :
- 7g shows close agreement between calculated and found elemental analysis values (e.g., C: 61.60 vs. 61.73 calculated), confirming high purity . This underscores the importance of rigorous characterization for pharmacological studies.
Electronic and Steric Effects: Substituents like cyclopropyl () and difluoroanilino () alter electronic profiles.
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H11N3O2S
- Molecular Weight : 273.31 g/mol
- CAS Number : 16227199
- Structural Features : The compound contains a benzofuran moiety and a thiazole ring, which are known for contributing to various biological activities.
The biological activity of this compound has been linked to several mechanisms:
-
Anticancer Activity :
- Studies have shown that derivatives of benzofuran and thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been found to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Activity
A study evaluating the anticancer potential of similar compounds revealed that they can significantly inhibit cell proliferation in various cancer types. The following table summarizes the IC50 values for different cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.05 |
| Compound B | MDA-MB-231 | 0.07 |
| Compound C | A549 | 0.15 |
These findings suggest that modifications to the benzofuran and thiazole structures can enhance cytotoxicity against cancer cells.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits potent antimicrobial effects:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| S. aureus | 25 |
| E. coli | 30 |
| Candida albicans | 20 |
These results indicate strong potential for development as an antimicrobial agent.
Case Studies
- Apoptosis Induction in Leukemia Cells :
- Synergistic Effects with Other Agents :
Q & A
Q. What are the standard synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide?
The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 2-aminothiazole derivatives (e.g., 5-benzyl-1,3-thiazol-2-amine) with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous dioxane, using triethylamine as a base. The reaction mixture is stirred for 30 minutes, followed by precipitation with water and recrystallization from alcohol-DMF mixtures. Yields exceeding 90% have been reported for analogous derivatives .
Q. Which spectroscopic techniques are employed for structural confirmation?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., δ 11.90 ppm for NH in thiazole derivatives, δ 6.81 ppm for furan protons) .
- Mass spectrometry : For molecular weight validation (exact mass calculations align with C17H15ClN2O2S derivatives) .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve crystal structures .
Q. How is purity assessed during synthesis?
Purity is verified via thin-layer chromatography (TLC) on silica gel plates and elemental analysis (C, H, N percentages within ±0.3% of theoretical values). High-performance liquid chromatography (HPLC) may supplement these methods for detecting trace impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Solvent selection : Anhydrous dioxane or acetonitrile improves reactivity by minimizing hydrolysis of the acyl chloride intermediate .
- Stoichiometry : A 1:1 molar ratio of 2-aminothiazole to acyl chloride reduces side products.
- Catalysis : Triethylamine enhances nucleophilicity of the amine group, accelerating acylation .
- Temperature control : Reactions performed at 60°C balance kinetics and stability of heat-sensitive intermediates .
Q. How to resolve discrepancies between elemental analysis and spectroscopic data?
- Recrystallization : Use mixed solvents (e.g., ethanol-DMF) to remove impurities affecting elemental analysis .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton/carbon assignments.
- Isotopic labeling : For complex cases, deuterated analogs can isolate specific signals .
Q. What experimental designs are recommended for evaluating antitumor activity?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .
- Structure-activity relationship (SAR) : Modify substituents on the benzofuran or thiazole rings (e.g., halogenation, methoxy groups) and compare cytotoxicity .
- Apoptosis markers : Assess caspase-3/7 activation via fluorescence-based assays to confirm mechanistic pathways .
Q. How to address solubility limitations in biological testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt, leveraging pKa values (~2.53) for ionization .
- Prodrug strategies : Esterify the carboxamide group to improve membrane permeability, with enzymatic hydrolysis in vivo .
Methodological Considerations
Q. What computational tools support SAR studies for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinase inhibitors).
- QSAR models : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features with activity .
Q. How to validate crystallographic data against potential twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
